Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone known for its role in inhibiting the secretion of various other hormones and modulating neurotransmission. This compound is designed to enhance specific receptor interactions, particularly with somatostatin receptors, which are crucial in various physiological processes. The structural modifications in this compound aim to improve its pharmacological properties and receptor selectivity.
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is classified under somatostatin analogs. It is derived from the natural somatostatin peptide but has been modified at specific amino acid positions to enhance its biological activity and receptor affinity. The compound's structure includes key substitutions that influence its interaction with somatostatin receptors, particularly SSTR1 and SSTR3 .
The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis process include:
Technical details regarding the specific conditions (such as temperature, solvents, and reaction times) are critical for optimizing yield and purity .
The molecular formula for Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is C83H106N16O16S2. Its structure features several key components:
The three-dimensional conformation can be analyzed using computational modeling techniques to predict how these structural features influence receptor interaction .
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF undergoes various chemical reactions that are essential for its biological activity:
The kinetics of these reactions can be studied using radiolabeled binding assays or receptor activation assays to determine binding affinities and functional potencies .
The mechanism of action for Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF primarily involves:
Data from pharmacological studies indicate that this compound exhibits a high affinity for its target receptors compared to other analogs, suggesting enhanced therapeutic potential in conditions where somatostatin signaling is beneficial .
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF displays several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for therapeutic applications .
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF has potential applications in various scientific fields:
The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its use in clinical settings .
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is a rationally engineered analog of native somatostatin-14 (SRIF-14), designed to achieve high selectivity for specific somatostatin receptor subtypes (SSTRs). Unlike natural somatostatin, which binds all five SSTR subtypes (SSTR1–SSTR5) with near-equal affinity, this carbamoylated (Cbm) derivative exhibits refined receptor interaction profiles. Key structural modifications—including truncation of residues 1, 2, and 5 (Des-AA1,2,5), incorporation of D-tryptophan at position 8 (D-Trp8), insertion of 4-(N-isopropyl-aminomethyl)phenylalanine at position 9 (IAmp9), tyrosine at position 11 (Tyr11), and carbamoylation of the N-terminus—collectively reconfigure its binding landscape. These alterations shift its primary engagement toward SSTR4, distinguishing it from earlier analogs like CH-275 (Des-AA1,2,5-[D-Trp8,IAmp9]SRIF), which targets SSTR1 [2] [3] [9].
SSTR4 belongs to the SRIF-2 receptor subclass (alongside SSTR1) and remains one of the least characterized SSTR subtypes due to a historical lack of selective agonists. Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF demonstrates nanomolar affinity for human SSTR4 (pIC₅₀ ~8.2), validated through radioligand displacement assays using cell membranes expressing recombinant receptors [10]. This binding specificity is critical because SSTR4 is highly expressed in the lung, hippocampus, and pancreatic β-cells, where it modulates inflammation, neuronal excitability, and insulin secretion. Unlike SSTR2-preferring analogs (e.g., octreotide), this compound shows negligible affinity for SSTR2 or SSTR5 (<1 µM IC₅₀) and only moderate interaction with SSTR1, positioning it as a unique pharmacological probe for deconvoluting SSTR4 functions [8] [10].
Table 1: Binding Affinity Profile of Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF
| Receptor Subtype | Affinity (pIC₅₀/IC₅₀) | Functional Selectivity |
|---|---|---|
| SSTR4 | pIC₅₀ ~8.2 (≈6 nM) | Primary target |
| SSTR1 | IC₅₀ >100 nM | Moderate interaction |
| SSTR2 | IC₅₀ >1 µM | Negligible |
| SSTR3 | Not reported | Undetermined |
| SSTR5 | IC₅₀ >1 µM | Negligible |
The divergence in binding specificity between SSTR4 and SSTR1—despite their phylogenetic similarity—stems from discrete residues within their transmembrane domains (TMDs). Key insights derive from mutagenesis studies of SSTR1:
Table 2: Comparative Receptor Structural Determinants Influencing Ligand Selectivity
| Structural Element | SSTR1 Residue | SSTR4 Residue | Impact on Ligand Binding |
|---|---|---|---|
| TMD2 Position 107 | Leu107 | Met107 | Alters hydrophobic packing with IAmp9 |
| TMD3 Position 137 | Asp137 | Asn137 | Eliminates ion-pair potential with IAmp9 |
| ECL3 | Short loop | Cysteine-rich | May enable Tyr11/Cbm-specific hydrogen bonds |
The IAmp9 residue [4-(N-isopropyl)aminomethylphenylalanine] is a cornerstone of SSTR1/SSTR4 selectivity. Its design integrates two pharmacophores:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: